molecular formula C7H15IO B13272010 1-Iodo-2-methyl-2-propoxypropane

1-Iodo-2-methyl-2-propoxypropane

Cat. No.: B13272010
M. Wt: 242.10 g/mol
InChI Key: ZQRJYPBCHSELRH-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-2-propoxypropane is an organic compound with the molecular formula C7H15IO. It is a derivative of propane, where an iodine atom is attached to the first carbon, and a propoxy group is attached to the second carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methyl-2-propoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propoxypropanol with iodine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

Major Products Formed

    Substitution: 2-Methyl-2-propoxypropanol, 2-Methyl-2-propoxypropylamine.

    Elimination: 2-Methylpropene.

    Oxidation: 2-Methyl-2-propoxypropanol.

    Reduction: 2-Methylpropane

Scientific Research Applications

1-Iodo-2-methyl-2-propoxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Iodo-2-methyl-2-propoxypropane involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The propoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylpropane: Similar structure but lacks the propoxy group.

    2-Iodo-2-methylpropane: Iodine attached to the second carbon instead of the first.

    1-Bromo-2-methyl-2-propoxypropane: Bromine instead of iodine.

Uniqueness

1-Iodo-2-methyl-2-propoxypropane is unique due to the presence of both an iodine atom and a propoxy group, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound in various chemical transformations .

Properties

Molecular Formula

C7H15IO

Molecular Weight

242.10 g/mol

IUPAC Name

1-iodo-2-methyl-2-propoxypropane

InChI

InChI=1S/C7H15IO/c1-4-5-9-7(2,3)6-8/h4-6H2,1-3H3

InChI Key

ZQRJYPBCHSELRH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(C)CI

Origin of Product

United States

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